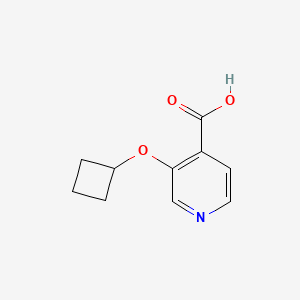

3-Cyclobutoxyisonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclobutyloxypyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)8-4-5-11-6-9(8)14-7-2-1-3-7/h4-7H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQJJNSJDHXZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Cyclobutoxyisonicotinic Acid

Established Synthetic Routes to 3-Cyclobutoxyisonicotinic Acid

Established synthetic strategies for 3-cyclobutoxyisonicotinic acid primarily revolve around the etherification to form the cyclobutoxy moiety and subsequent or prior modifications of the isonicotinic acid backbone.

Esterification Reactions in the Formation of the Cyclobutoxy Moiety

The formation of the ether linkage in the cyclobutoxy group is a critical step. While direct etherification can be challenging, esterification followed by reduction is a common approach. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, serves as a foundational method. ucalgary.cachemguide.co.uk In this context, isonicotinic acid or a derivative would be reacted with cyclobutanol (B46151) in the presence of an acid catalyst, such as sulfuric acid, to form the corresponding ester. chemguide.co.uk The reaction is reversible, and to drive it towards the product, an excess of one reactant or the removal of water is typically employed. ucalgary.ca

Base-catalyzed esterification, or transesterification, presents an alternative where an existing ester is reacted with cyclobutanol in the presence of a base. This method involves the deprotonation of cyclobutanol to form a nucleophilic cyclobutoxide ion that attacks the ester's carbonyl carbon.

The following table summarizes typical conditions for these esterification reactions:

| Reaction Type | Reactants | Catalyst | Key Conditions |

| Fischer Esterification | Carboxylic Acid, Alcohol | Acid (e.g., H₂SO₄) | Reflux, removal of water |

| Base-Catalyzed Transesterification | Ester, Alcohol | Base (e.g., NaOH) | Anhydrous conditions |

Subsequent reduction of the formed ester to an ether would complete the formation of the cyclobutoxy moiety.

Strategies for Functionalizing the Isonicotinic Acid Core

Isonicotinic acid, a pyridine (B92270) derivative, offers several positions for functionalization. nih.gov The electronic properties of the pyridine ring influence the regioselectivity of these reactions. researchgate.net Direct C-H functionalization is a powerful tool for derivatization, though achieving meta-selectivity can be challenging. researchgate.net Late-stage functionalization techniques are of particular interest as they allow for the modification of complex molecules, including those containing a pyridine ring. researchgate.net

Various methods for pyridine ring functionalization have been developed, including:

Deoxygenative C-H functionalization of pyridine-N-oxides : This approach avoids the need for pre-functionalized halopyridines. researchgate.net

Redox-neutral dearomatization-rearomatization : This process enables highly regioselective meta-C-H functionalization. researchgate.net

Ring-opening to Zincke intermediates : This strategy allows for subsequent modifications, such as arylation, before recyclization to the functionalized pyridine. researchgate.net

Precursor Selection and Chemical Transformation Sequences

The synthesis of 3-cyclobutoxyisonicotinic acid necessitates careful selection of starting materials and a logical sequence of chemical transformations. A common precursor for the isonicotinic acid portion is 4-picoline (4-methylpyridine). One established method involves the oxidation of 4-picoline derivatives. For instance, 4-styrylpyridine, formed from the reaction of 4-picoline with benzaldehyde, can be oxidized using strong oxidizing agents like nitric acid or a mixture of nitric and sulfuric acids to yield isonicotinic acid. chempanda.com

The cyclobutane (B1203170) ring can be introduced from various commercially available precursors, such as 3-oxocyclobutanecarboxylic acid. google.comgoogle.com The synthesis of this precursor itself has been the subject of research, with methods developed to avoid highly toxic reagents. google.com The history of synthesizing cyclobutane derivatives like 1,3-cyclobutanedicarboxylic acid is marked by early errors and subsequent corrections, highlighting the complexities of small ring chemistry. okstate.edu

A plausible synthetic sequence could involve:

Synthesis of a functionalized isonicotinic acid precursor.

Introduction of the cyclobutoxy group via etherification or a related reaction.

Final modifications and purification of the target molecule.

Exploration of Novel Synthetic Pathways

The development of more efficient and versatile synthetic routes is an ongoing area of research. This includes exploring new ways to construct the cyclobutane ring and to functionalize the pyridine core.

Development of Alternative Approaches for Cyclobutane Ring Integration

The unique structural and conformational properties of the cyclobutane ring make it an attractive motif in drug design. nih.gov Researchers are continually seeking new methods for its incorporation into molecules. One area of exploration is the use of cycloaddition reactions, such as the [4+2] hetero-Diels-Alder reaction, which can form six-membered rings and could potentially be adapted for pyridine ring synthesis. nih.gov While not a direct method for cyclobutane synthesis, the principles of controlling ring formation are relevant.

The intramolecular aza-Prins reaction is another powerful tool for constructing cyclic systems, specifically demonstrated in the synthesis of the 3-azabicyclo[3.3.1]nonane ring system. beilstein-journals.org This type of reaction, involving the cyclization of an iminium ion with an alkene, could potentially be adapted for the formation of cyclobutane-containing structures under specific conditions.

Advanced Pyridine Ring Functionalization Techniques

Recent advances in organic synthesis have provided new tools for modifying pyridine rings with high precision. One-pot syntheses of highly functionalized pyridines have been developed, for example, through the rhodium carbenoid-induced ring expansion of isoxazoles. organic-chemistry.org This method offers a modular and efficient route to complex pyridine structures. organic-chemistry.org

Transition metal-free C-S bond formation is another area of progress, allowing for the late-stage functionalization of pyridines with sulfur-containing groups. researchgate.net These methods are often highly chemo- and regioselective. researchgate.net The development of such advanced techniques provides medicinal chemists with a broader toolkit for synthesizing novel derivatives of isonicotinic acid, including those with a cyclobutoxy substituent.

Regioselective Introduction of the Carboxylic Acid Group

The introduction of a carboxylic acid group at the C-4 position of the 3-cyclobutoxypyridine ring is a critical and often challenging step. The electronic nature of the 3-alkoxy substituent directs incoming electrophiles and influences the reactivity of the pyridine ring. Several methods can be envisioned for this regioselective carboxylation:

Directed ortho-Metalation (DoM): The alkoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C-4 position by a strong organolithium base. The resulting aryllithium species can then be quenched with carbon dioxide to install the carboxylic acid group.

Vilsmeier-Haack Formylation followed by Oxidation: The Vilsmeier-Haack reaction can be employed to introduce a formyl group (-CHO) at the C-4 position of the electron-rich 3-cyclobutoxypyridine. Subsequent oxidation of the aldehyde to a carboxylic acid would yield the desired product.

Cyanation followed by Hydrolysis: A cyano group can be introduced at the 4-position, which can then be hydrolyzed to the carboxylic acid. This can be achieved through various methods, including nucleophilic aromatic substitution on a 4-halopyridine precursor or a Sandmeyer-type reaction on a 4-aminopyridine derivative. Given the challenges in synthesizing the requisite precursors, this route is often less direct.

Optimization of Reaction Conditions and Yields in Academic Synthesis

For the initial Williamson ether synthesis , the choice of base, solvent, and temperature is crucial to maximize the yield of 3-cyclobutoxypyridine and minimize side reactions. A variety of conditions have been explored for the O-alkylation of 3-hydroxypyridine with alkyl halides.

| Base | Solvent | Temperature (°C) | Yield (%) of 3-alkoxypyridine |

| Sodium Hydride (NaH) | DMF | Room Temperature | High |

| Potassium Carbonate (K2CO3) | Acetone | Reflux | Moderate to High |

| Cesium Carbonate (Cs2CO3) | Acetonitrile | 80 | High |

For the subsequent regioselective carboxylation via Directed ortho-Metalation , the choice of organolithium reagent and reaction conditions is critical to ensure selective deprotonation at the C-4 position and avoid competing reactions.

| Organolithium Reagent | Additive | Temperature (°C) | Electrophile |

| n-Butyllithium (n-BuLi) | TMEDA | -78 to 0 | CO2 (gas) |

| s-Butyllithium (s-BuLi) | TMEDA | -78 | CO2 (gas) |

| LDA | THF | -78 | CO2 (gas) |

Similarly, for the Vilsmeier-Haack formylation , optimization of the reagent stoichiometry and reaction temperature is necessary to achieve high conversion and regioselectivity.

| Vilsmeier Reagent | Solvent | Temperature (°C) |

| POCl3 / DMF | Dichloromethane (B109758) | 0 to Reflux |

| Oxalyl Chloride / DMF | Dichloromethane | -78 to Room Temp |

The final oxidation of the intermediate 3-cyclobutoxy-4-formylpyridine to the carboxylic acid can be achieved using a variety of standard oxidizing agents, with the choice often depending on the scale of the reaction and the desired purity of the final product.

| Oxidizing Agent | Solvent |

| Potassium Permanganate (KMnO4) | Acetone/Water |

| Jones Reagent (CrO3/H2SO4) | Acetone |

| Pinnick Oxidation (NaClO2) | t-BuOH/Water |

Mechanistic Insights into the Synthesis of 3-Cyclobutoxyisonicotinic Acid

The key transformations in the synthesis of 3-cyclobutoxyisonicotinic acid proceed through well-established reaction mechanisms.

The Williamson ether synthesis is a classic SN2 reaction. The reaction is initiated by the deprotonation of the hydroxyl group of 3-hydroxypyridine by a strong base to form a pyridoxide anion. This nucleophilic anion then attacks the electrophilic carbon of cyclobutyl bromide, displacing the bromide ion and forming the C-O ether bond. The reaction proceeds with inversion of configuration at the carbon of the cyclobutyl group, although in this achiral case, it is not stereochemically consequential.

The Directed ortho-Metalation (DoM) mechanism involves the coordination of the lithium atom of the organolithium reagent to the oxygen atom of the cyclobutoxy group. This coordination directs the strong base to deprotonate the sterically accessible and electronically activated C-4 proton, forming a thermodynamically stable 4-lithiated intermediate. This intermediate is then trapped by the electrophile, carbon dioxide, in a nucleophilic addition reaction to form a lithium carboxylate, which upon acidic workup yields the final carboxylic acid.

The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a formamide derivative (like DMF) with an activating agent (like POCl₃). The electron-rich 3-cyclobutoxypyridine then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent in an electrophilic aromatic substitution manner. The resulting intermediate undergoes elimination to restore the aromaticity of the pyridine ring and forms an iminium salt, which is subsequently hydrolyzed during aqueous workup to yield the 4-formylpyridine derivative. The regioselectivity is governed by the electron-donating nature of the 3-cyclobutoxy group, which activates the ortho (C-2 and C-4) and para (C-6) positions towards electrophilic attack. Steric hindrance from the cyclobutoxy group may favor attack at the less hindered C-4 position.

Reaction Mechanisms Involving 3 Cyclobutoxyisonicotinic Acid and Its Analogues

Nucleophilic Acyl Substitution Pathways of Carboxylic Acid Derivatives

Carboxylic acid derivatives, including 3-cyclobutoxyisonicotinic acid, characteristically undergo nucleophilic acyl substitution. libretexts.orglibretexts.org This class of reactions involves the replacement of a leaving group on the acyl carbon with a nucleophile. masterorganicchemistry.comyoutube.com The general mechanism proceeds through a tetrahedral intermediate, which is formed upon the initial attack of the nucleophile on the electrophilic carbonyl carbon. libretexts.orglibretexts.org The stability of this intermediate and the facility of the leaving group's departure are key determinants of the reaction's feasibility and rate. The reactivity of carboxylic acid derivatives generally follows the order: acid halides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com Less reactive derivatives can typically be synthesized from more reactive ones. mdpi.com

The conversion of 3-cyclobutoxyisonicotinic acid to its corresponding esters is a prime example of nucleophilic acyl substitution. This transformation can be achieved under either acidic or basic conditions, each following a distinct mechanistic pathway.

Acid-Catalyzed Esterification (Fischer Esterification):

In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which significantly enhances the electrophilicity of the carbonyl carbon. acs.org An alcohol molecule, acting as a neutral nucleophile, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. acs.org Subsequent proton transfer and elimination of a water molecule yield the ester. This reaction is reversible, and the equilibrium can be driven towards the product by using an excess of the alcohol or by removing water as it is formed. chemguide.co.uk

Base-Catalyzed Esterification:

While direct base-catalyzed esterification of a carboxylic acid is not feasible due to the formation of an unreactive carboxylate anion, the conversion can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride. The acid chloride of 3-cyclobutoxyisonicotinic acid can then readily react with an alcohol in the presence of a non-nucleophilic base (like pyridine) to afford the ester. The base serves to neutralize the HCl byproduct. mdpi.com

The hydrolysis of esters of 3-cyclobutoxyisonicotinic acid, which is the reverse of esterification, can also be catalyzed by acid or base. chemguide.co.ukyoutube.com

Acid-Catalyzed Hydrolysis:

This process is the microscopic reverse of Fischer esterification. chemguide.co.uk The ester is heated with a large excess of water in the presence of a strong acid catalyst. chemguide.co.uk The equilibrium is driven towards the carboxylic acid and alcohol by the high concentration of water. chemguide.co.uk

Base-Promoted Hydrolysis (Saponification):

The hydrolysis of esters using a base, such as sodium hydroxide (B78521), is known as saponification. chemguide.co.uk This reaction is effectively irreversible. The hydroxide ion, a strong nucleophile, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. youtube.com This intermediate then collapses, expelling an alkoxide ion and forming the carboxylic acid. The alkoxide ion subsequently deprotonates the carboxylic acid to form a carboxylate salt and an alcohol. youtube.com This final acid-base step drives the reaction to completion. chemguide.co.uk

Reactivity Profile of the Isonicotinic Acid Nitrogen and Carboxylic Acid Group

The chemical behavior of 3-cyclobutoxyisonicotinic acid is dictated by the interplay between the basic nitrogen atom of the pyridine (B92270) ring and the acidic carboxylic acid group.

The pyridine nitrogen possesses a lone pair of electrons, rendering it basic and nucleophilic. It can be protonated by acids or alkylated by electrophiles. This reactivity is a general feature of pyridines. mdpi.com The reactivity of the nitrogen atom is crucial for the biological activity of some isonicotinic acid derivatives.

The carboxylic acid group, on the other hand, is the site of nucleophilic acyl substitution reactions as detailed above. The electronic nature of the pyridine ring influences the reactivity of the carboxylic acid group. The electron-withdrawing nature of the nitrogen atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzoic acid derivatives. koreascience.kr

A kinetic study on the reaction of various substituted 5-nitro-8-quinolyl esters with ethoxide provides insight into the relative reactivity. Although not directly involving 3-cyclobutoxyisonicotinic acid, the study demonstrates that esters of pyridine carboxylic acids are significantly more reactive than their benzoate (B1203000) counterparts. koreascience.kr The reactivity of these esters increases in the order: picolinate (B1231196) < nicotinate (B505614) < isonicotinate (B8489971), suggesting that the field effect of the nitrogen atom is a dominant factor in enhancing the reactivity of the carbonyl center. koreascience.kr

Table 1: Relative Reactivity of Substituted Esters

| Ester Moiety | Relative Rate Constant (kEtO-) |

|---|---|

| Benzoate | 1 |

| Picolinate | 10 |

| Nicotinate | 100 |

| Isonicotinate | >100 |

This table presents a qualitative comparison based on the findings that pyridine-containing esters are more reactive than benzoate esters, with the isonicotinate showing the highest reactivity among the pyridine isomers. The numerical values are illustrative. Data adapted from a kinetic study on related esters. koreascience.kr

Conformational Effects of the Cyclobutoxy Moiety on Reaction Dynamics

The spatial arrangement of the cyclobutoxy group relative to the pyridine ring can influence the reactivity of 3-cyclobutoxyisonicotinic acid. Conformational analysis helps in understanding the stability of different spatial arrangements (rotamers) and their impact on reaction rates and selectivity. libretexts.org

The four-membered cyclobutane (B1203170) ring of the cyclobutoxy group is not planar and exists in a puckered conformation to relieve ring strain. utdallas.edu This inherent strain and the rotational freedom around the C-O-C ether linkage can lead to distinct conformations. These conformations may differ in the orientation of the cyclobutyl ring with respect to the plane of the pyridine ring.

Advanced Mechanistic Studies through Kinetic Isotope Effects and Spectroscopic Interrogation

To gain deeper insight into the reaction mechanisms of 3-cyclobutoxyisonicotinic acid and its analogues, advanced techniques such as kinetic isotope effects (KIEs) and spectroscopic analysis are employed.

Kinetic Isotope Effects (KIEs):

KIE studies involve measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. nii.ac.jpcdnsciencepub.com This technique is a powerful tool for elucidating the rate-determining step of a reaction and the nature of the transition state. For instance, carbon-13 KIEs have been used to investigate the Menschutkin reaction between substituted pyridines and methyl iodide. nii.ac.jp The magnitude of the KIE can provide information about changes in bonding at the transition state. Secondary deuterium (B1214612) KIEs have also been used to probe the structure of the transition state in reactions of pyridines with alkyl halides. cdnsciencepub.comcdnsciencepub.com While no specific KIE studies on 3-cyclobutoxyisonicotinic acid were found, studies on related pyridine carboxylic acids have shown that the observed ¹³C KIE can vary depending on the reaction mechanism, for example, in decarboxylation reactions. nii.ac.jp

Spectroscopic Interrogation:

Spectroscopic methods are invaluable for identifying and characterizing reactants, products, and transient intermediates in a reaction sequence.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to determine the structure of reaction products. arabjchem.org For isonicotinic acid derivatives, NMR can confirm the site of reaction, for example, distinguishing between N-alkylation and esterification. Saturation Transfer Difference (STD) NMR has been used to study the interaction of isonicotinic acid hydrazide with enzymes. pjsir.org

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups present in a molecule. Time-resolved resonance Raman spectroscopy has been used to study the structure and proton reactivity of short-lived pyridinyl radicals derived from isonicotinic acid, offering insights into the acid-base properties of reactive intermediates. masterorganicchemistry.com

UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum can be monitored to follow the progress of a reaction and to detect the formation of intermediates. For example, the formation of isonicotinyl-NAD from isonicotinic acid hydrazide has a characteristic absorbance that can be measured directly. pjsir.org

Mass Spectrometry: Mass spectrometry is crucial for determining the molecular weight of products and for sequencing fragments to elucidate their structure, as demonstrated in the analysis of isonicotinyl-NAD adducts. pjsir.org

Through the combined application of these techniques, a detailed picture of the reaction pathways of 3-cyclobutoxyisonicotinic acid and its analogues can be constructed.

Computational Chemistry and Theoretical Investigations of 3 Cyclobutoxyisonicotinic Acid

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 3-Cyclobutoxyisonicotinic acid, these studies would provide precise insights into its three-dimensional structure and the behavior of its electrons, which dictate its reactivity and physical properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-Cyclobutoxyisonicotinic acid, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

A key aspect of this molecule's structure is the rotational freedom around the C-O bond connecting the cyclobutyl group to the pyridine (B92270) ring and the C-C bond connecting the carboxylic acid group. This leads to the possibility of multiple stable conformers. Conformational analysis would systematically explore these rotational possibilities to identify the global minimum energy structure and other low-energy conformers, along with the energy barriers between them. Such a study would likely reveal the preferred orientation of the bulky cyclobutoxy group relative to the plane of the isonicotinic acid ring.

Analysis of Molecular Orbitals and Electronic Density

The electronic character of 3-Cyclobutoxyisonicotinic acid would be elucidated by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.

For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine ring and the oxygen atom of the ether linkage, while the LUMO would likely be centered on the electron-deficient pyridine ring and the carboxylic acid group. Analysis of the electron density distribution would highlight regions of high and low electron concentration, indicating nucleophilic and electrophilic sites, respectively.

Calculation of Electrostatic Potentials and Charge Distributions

The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution around a molecule. An MEP map for 3-Cyclobutoxyisonicotinic acid would illustrate regions of negative potential, typically associated with lone pairs on oxygen and nitrogen atoms, and regions of positive potential, usually found around the acidic proton of the carboxyl group and the hydrogen atoms of the pyridine ring. This information is invaluable for predicting how the molecule will interact with other molecules, including receptors or reactants. Partial atomic charges, calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the charge distribution on an atom-by-atom basis.

Molecular Dynamics Simulations for Conformational Landscape Mapping

While quantum mechanics provides a static picture of a few stable conformers, molecular dynamics (MD) simulations can explore the full conformational landscape of 3-Cyclobutoxyisonicotinic acid in a dynamic environment, such as in a solvent. By simulating the motion of the molecule over time, MD can map the various shapes the molecule can adopt and the likelihood of transitioning between them. This would provide a more realistic understanding of the molecule's flexibility and the range of conformations it can access at a given temperature, which is crucial for understanding its behavior in solution.

Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational method for studying chemical reactions. It could be applied to investigate the mechanisms of reactions involving 3-Cyclobutoxyisonicotinic acid, such as its synthesis or degradation.

Transition State Characterization for Key Reaction Steps

For any proposed reaction mechanism, DFT can be used to locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. By calculating the structure and energy of the TS, chemists can determine the activation energy of the reaction, which is the primary determinant of the reaction rate. For instance, in the synthesis of 3-Cyclobutoxyisonicotinic acid, DFT could be used to model the transition state of the nucleophilic substitution reaction where a cyclobutoxide ion attacks a halogenated isonicotinic acid precursor. This would provide detailed insight into the reaction's feasibility and kinetics.

Prediction of Reaction Energetics and Activation Barriers

A specific computational analysis of the reaction energetics and activation barriers for 3-Cyclobutoxyisonicotinic acid has not been documented in peer-reviewed literature. Such investigations are crucial for understanding the reactivity of a compound, predicting its behavior in chemical synthesis, and elucidating reaction mechanisms.

Theoretical studies on related pyridine carboxylic acids have utilized methods like Density Functional Theory (DFT) to investigate reactivity. researchgate.net These studies typically involve calculating the energy profiles of potential reaction pathways, identifying transition states, and determining the activation energy required for a reaction to proceed. For 3-Cyclobutoxyisonicotinic acid, this would involve modeling its reactions, such as esterification of the carboxylic acid group or substitution on the pyridine ring, to predict the thermodynamic and kinetic feasibility of these transformations. Without specific research, no data on reaction coordinates, transition state geometries, or activation energy values for this compound can be provided.

Computational Thermochemistry of 3-Cyclobutoxyisonicotinic Acid

There is no published data on the computational thermochemistry of 3-Cyclobutoxyisonicotinic acid. Computational thermochemistry involves the calculation of thermodynamic properties of a molecule, which are fundamental to understanding its stability and behavior under various conditions. Key properties include:

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔGf°): A measure of the spontaneity of the compound's formation.

Heat Capacity (Cv or Cp): The amount of heat required to raise the temperature of the substance by a certain amount.

Studies on other pyridine carboxylic acid isomers, such as methyl esters of picolinic and isonicotinic acid, have derived their gaseous standard molar enthalpies of formation through a combination of experimental techniques and computational derivations. acs.org Similar methodologies could be applied to 3-Cyclobutoxyisonicotinic acid to generate valuable thermochemical data. However, at present, no such specific data exists.

Table 1: Illustrative Table of Computational Thermochemistry Data (Hypothetical)

This table is for illustrative purposes only, as no published data for 3-Cyclobutoxyisonicotinic acid is available.

| Thermochemical Property | Calculated Value (Hypothetical) | Units |

| Standard Molar Enthalpy of Formation (gas) | Data Not Available | kJ/mol |

| Standard Molar Gibbs Free Energy of Formation (gas) | Data Not Available | kJ/mol |

| Molar Heat Capacity at Constant Pressure (Cp) | Data Not Available | J/(mol·K) |

In Silico Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Specific in silico models detailing the intermolecular interactions of 3-Cyclobutoxyisonicotinic acid are not available. The molecule possesses both hydrogen bond donors (the carboxylic acid -OH group) and acceptors (the pyridine nitrogen and carbonyl oxygen), suggesting a high potential for forming complex hydrogen bonding networks. These interactions are critical in determining the compound's crystal structure, solubility, and interactions with biological targets.

Computational studies on co-crystals of other pyridine derivatives have successfully used DFT calculations and tools like the Quantum Theory of Atoms-in-Molecules (QTAIM) to analyze hydrogen bonds and other noncovalent interactions. mdpi.com Molecular dynamics (MD) simulations are another powerful tool used to study the formation of hydrogen bonding motifs in solution. nih.gov For 3-Cyclobutoxyisonicotinic acid, such modeling could reveal how molecules arrange themselves in the solid state and how they interact with solvent molecules. For instance, analysis of isonicotinic acid co-crystals has shown consistent hydrogen bonding between the carboxylic acid group and the pyridine ring nitrogen atom. mdpi.com It is highly probable that 3-Cyclobutoxyisonicotinic acid would exhibit similar primary hydrogen bonding patterns, forming dimers or catemeric chains. However, without specific crystallographic or simulation data, the precise nature of these networks remains speculative.

Table 2: Potential Hydrogen Bonding Sites in 3-Cyclobutoxyisonicotinic Acid

| Functional Group | Role in Hydrogen Bonding |

| Carboxylic Acid (-OH) | Donor |

| Carboxylic Acid (C=O) | Acceptor |

| Pyridine Nitrogen | Acceptor |

Crystallographic Analysis and Solid State Structural Characterization of 3 Cyclobutoxyisonicotinic Acid

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rcsb.orgresearchgate.net This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. chemsynthesis.com

The initial step in SCXRD analysis is the determination of the unit cell, which is the basic repeating unit of a crystal lattice. The unit cell is defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the crystal system and space group, describe the symmetry of the crystal. The space group provides information about the symmetry elements present in the crystal structure.

Table 1: Illustrative Unit Cell Parameters for a Hypothetical Monoclinic Crystal

| Parameter | Description | Example Value |

|---|---|---|

| a (Å) | Length of the a-axis | 10.5 |

| b (Å) | Length of the b-axis | 15.2 |

| c (Å) | Length of the c-axis | 8.1 |

| α (°) | Angle between b and c axes | 90 |

| β (°) | Angle between a and c axes | 105.3 |

| γ (°) | Angle between a and b axes | 90 |

| Crystal System | Monoclinic |

Note: The data in this table is for illustrative purposes and does not represent experimentally determined values for 3-Cyclobutoxyisonicotinic acid.

Once the unit cell and space group are determined, the positions of the individual atoms can be elucidated. This allows for a detailed analysis of the molecule's conformation, including bond lengths, bond angles, and torsion angles. For 3-Cyclobutoxyisonicotinic acid, this would involve determining the orientation of the cyclobutoxy group relative to the pyridine (B92270) ring and the conformation of the carboxylic acid group. The planarity of the pyridine ring and the puckering of the cyclobutane (B1203170) ring would also be key features to analyze.

Polymorphism and Characterization of Different Crystalline Forms

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. The existence of polymorphs for 3-Cyclobutoxyisonicotinic acid would be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solids using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Application of Advanced Diffraction Techniques (e.g., Neutron Diffraction)

While X-ray diffraction is excellent for locating heavier atoms, it is less precise for hydrogen atoms. Neutron diffraction is a powerful complementary technique that can precisely determine the positions of hydrogen atoms. This would be particularly useful for 3-Cyclobutoxyisonicotinic acid to accurately determine the hydrogen bonding network involving the carboxylic acid proton.

Complementary Spectroscopic Techniques for Solid-State Structure Elucidation (e.g., Solid-State NMR, Raman Spectroscopy)

Spectroscopic techniques provide additional information about the solid-state structure. Solid-state NMR (ssNMR) can provide information about the local environment of specific atoms (e.g., ¹³C, ¹⁵N), helping to distinguish between different polymorphs or non-equivalent molecules in the unit cell. Raman spectroscopy is sensitive to molecular vibrations and can be used to probe intermolecular interactions, such as hydrogen bonding, and to characterize different crystalline forms. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 3-Cyclobutoxyisonicotinic acid |

| Isonicotinic acid |

Applications of 3 Cyclobutoxyisonicotinic Acid As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The structural rigidity and three-dimensional nature of the cyclobutane (B1203170) ring, combined with the electronic properties of the pyridine (B92270) core, make 3-Cyclobutoxyisonicotinic acid an attractive starting material for the construction of intricate molecular architectures.

Utilization as a Building Block for Diverse Heterocyclic Scaffolds

While specific examples detailing the direct use of 3-Cyclobutoxyisonicotinic acid in the synthesis of a wide array of heterocyclic scaffolds are not extensively documented in publicly available literature, its isonicotinic acid core is a well-established precursor for various heterocyclic systems. The carboxylic acid functionality can be transformed into a variety of functional groups that can participate in cyclization reactions. For instance, conversion to an acyl halide or an ester would allow for reactions with dinucleophiles to form fused or spiro-heterocyclic systems. The pyridine nitrogen also offers a site for quaternization and subsequent ring-forming reactions.

Precursor for Advanced Pharmaceutical Intermediates

The isonicotinic acid scaffold is a common feature in many pharmaceutically active compounds. The introduction of the cyclobutoxy group can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Although specific instances of 3-Cyclobutoxyisonicotinic acid being a direct precursor to a named advanced pharmaceutical intermediate are not readily found in the literature, its potential is evident. For example, it could be envisioned as a key component in the synthesis of novel kinase inhibitors, a class of drugs where substituted pyridine rings are prevalent. The cyclobutoxy group could probe specific hydrophobic pockets within the kinase active site, potentially leading to enhanced potency and selectivity.

Derivatization Strategies for Functional Group Transformation

The carboxylic acid moiety of 3-Cyclobutoxyisonicotinic acid is the primary site for derivatization, allowing for the introduction of a wide range of functional groups and the construction of larger, more complex molecules.

Amide Coupling Reactions Utilizing the Carboxylic Acid Functionality

The formation of an amide bond is one of the most fundamental and widely utilized reactions in organic synthesis, particularly in the construction of pharmaceutical agents and bioactive molecules. The carboxylic acid of 3-Cyclobutoxyisonicotinic acid can be readily coupled with a diverse range of primary and secondary amines to form the corresponding amides. This reaction is typically facilitated by a variety of coupling reagents that activate the carboxylic acid.

Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. Phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly effective.

The general scheme for the amide coupling of 3-Cyclobutoxyisonicotinic acid is presented below:

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagents | Typical Reaction Conditions |

| Carbodiimides | DCC, EDC | Aprotic solvent (e.g., DCM, DMF), often with HOBt or DMAP |

| Phosphonium Salts | BOP, PyBOP | Aprotic solvent (e.g., DMF), base (e.g., DIPEA) |

| Uronium Salts | HBTU, HATU | Aprotic solvent (e.g., DMF), base (e.g., DIPEA) |

Ester Transformations and Reduction Reactions

The carboxylic acid of 3-Cyclobutoxyisonicotinic acid can be converted to a variety of esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol.

These esters can serve as versatile intermediates themselves. For instance, they can undergo transesterification reactions to introduce different alkoxy groups. Furthermore, the ester functionality can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This transformation opens up another avenue for functional group manipulation, as the resulting hydroxymethyl group can be further oxidized or converted to other functionalities.

Development of Compound Libraries through Parallel Synthesis Approaches

Parallel synthesis has become an indispensable tool in modern drug discovery, enabling the rapid generation of large numbers of structurally related compounds, or libraries, for high-throughput screening. The robust and versatile nature of the reactions involving the carboxylic acid of 3-Cyclobutoxyisonicotinic acid makes it an ideal scaffold for the construction of such libraries.

By employing a common synthetic route and varying the building blocks in the final steps, a multitude of derivatives can be synthesized simultaneously. For example, by reacting 3-Cyclobutoxyisonicotinic acid with a diverse set of amines in a parallel fashion, a library of amides can be efficiently generated. Similarly, a library of esters can be created by reacting it with a collection of different alcohols. This approach significantly accelerates the drug discovery process by allowing for the rapid exploration of the structure-activity relationship (SAR) of a particular chemical scaffold. While specific examples of large-scale parallel synthesis using 3-Cyclobutoxyisonicotinic acid are not prominently featured in published research, its suitability for such applications is clear based on the fundamental principles of combinatorial chemistry.

Strategic Integration in Multi-Step Synthesis Schemes

3-Cyclobutoxyisonicotinic acid serves as a valuable and specialized building block in the design and execution of multi-step synthesis campaigns, particularly in the field of medicinal chemistry. Its strategic integration into synthetic routes is primarily dictated by the unique combination of its constituent functional groups: the isonicotinic acid core and the cyclobutoxy substituent. The pyridine ring offers a nitrogenous heterocyclic scaffold, while the carboxylic acid provides a versatile handle for molecular elaboration. The cyclobutoxy group, on the other hand, introduces a desirable three-dimensional character, which can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a target molecule.

The strategic use of 3-Cyclobutoxyisonicotinic acid in a synthetic sequence often revolves around the activation of its carboxylic acid moiety. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride, an activated ester, or by using coupling reagents to facilitate amide bond formation. This approach allows for the facile connection of the 3-cyclobutoxyisonicotinoyl scaffold to a wide array of amine- or alcohol-containing fragments, thereby enabling the rapid generation of diverse molecular architectures.

The cyclobutoxy group is generally considered to be a robust and chemically stable substituent under a variety of reaction conditions. This stability is a significant strategic advantage, as it allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the integrity of the cyclobutoxy ether linkage. This chemical inertness, coupled with its ability to confer favorable physicochemical properties, underscores the strategic value of 3-Cyclobutoxyisonicotinic acid as a key intermediate in the synthesis of complex, biologically active molecules.

The following table outlines a representative synthetic step where 3-Cyclobutoxyisonicotinic acid is strategically employed to generate a key intermediate in a multi-step synthesis.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield (%) |

| 3-Cyclobutoxyisonicotinic acid | (R)-1-(4-aminophenyl)ethanol | HATU, DIPEA, DMF | (R)-N-(1-(4-hydroxyphenyl)ethyl)-3-cyclobutoxyisonicotinamide | 85 |

Structure Activity Relationship Studies of 3 Cyclobutoxyisonicotinic Acid Derivatives

Systematic Modification of the Cyclobutoxy Moiety and its Impact on Activity

The cyclobutoxy group at the 3-position of the isonicotinic acid ring is a key structural feature that can significantly influence the potency, selectivity, and pharmacokinetic properties of the derivatives. Systematic modifications of this moiety can provide valuable information on the steric and conformational requirements for optimal biological activity.

Research in this area would typically involve the synthesis and evaluation of a series of analogs where the cyclobutoxy ring is altered. The size of the cycloalkyl ring is a critical parameter. For instance, replacing the cyclobutoxy group with smaller rings (cyclopropoxy) or larger rings (cyclopentyloxy, cyclohexyloxy) can probe the spatial tolerance of the binding pocket. It is often observed that even a subtle change in ring size can lead to a significant alteration in activity.

Furthermore, the introduction of substituents on the cyclobutane (B1203170) ring can explore specific interactions with the target protein. The position and nature of these substituents are crucial. For example, the addition of a methyl or hydroxyl group at different positions of the cyclobutane ring can impact binding affinity through steric effects or the formation of new hydrogen bonds. The stereochemistry of these substituents also plays a pivotal role, as different stereoisomers may exhibit distinct biological profiles.

The following table summarizes hypothetical modifications to the cyclobutoxy moiety and their potential impact on biological activity, based on general principles of medicinal chemistry.

| Modification of Cyclobutoxy Moiety | Rationale | Potential Impact on Activity |

| Varying Ring Size (Cyclopropoxy, Cyclopentyloxy) | To probe the size of the hydrophobic binding pocket. | Activity may increase or decrease depending on the optimal fit. |

| Introduction of Alkyl Substituents (e.g., methyl) | To explore steric tolerance and potential hydrophobic interactions. | Positional-dependent increase or decrease in activity. |

| Introduction of Polar Substituents (e.g., hydroxyl, amino) | To investigate the potential for hydrogen bonding interactions. | May increase potency if favorable interactions are formed. |

| Altering Stereochemistry of Substituents | To determine the optimal 3D conformation for binding. | Different stereoisomers may exhibit significantly different activities. |

Exploration of Substituent Effects on the Isonicotinic Acid Ring System

The isonicotinic acid scaffold serves as the core of the molecule, and its electronic properties and substitution pattern are critical determinants of biological activity. The pyridine (B92270) ring is an aromatic system, and the introduction of various substituents can modulate its electron density, which in turn can affect its interaction with the biological target, as well as its metabolic stability and pharmacokinetic profile.

Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The position of these substituents on the isonicotinic acid ring (positions 2, 5, or 6) is also of paramount importance. For example, an EWG at a position ortho to the ring nitrogen might have a different effect compared to the same group at a meta or para position relative to the carboxylic acid.

A systematic investigation would involve synthesizing a library of compounds with diverse substituents at various positions. The nature of the substituent (e.g., halogen, alkyl, alkoxy, nitro, amino) and its position would be correlated with the observed biological activity. This allows for the development of a qualitative and quantitative understanding of the electronic and steric effects that govern activity.

Below is a hypothetical data table illustrating the potential effects of different substituents on the isonicotinic acid ring.

| Position of Substitution | Substituent | Electronic Effect | Potential Impact on Activity |

| 2 | -Cl | Electron-withdrawing | May alter pKa and binding interactions. |

| 5 | -CH₃ | Electron-donating | Could enhance hydrophobic interactions. |

| 6 | -OCH₃ | Electron-donating | May influence metabolic stability. |

| 5 | -NO₂ | Strongly electron-withdrawing | Could significantly alter electronic distribution and activity. |

Influence of Carboxylic Acid Derivatization on Target Interactions

The carboxylic acid group of 3-cyclobutoxyisonicotinic acid is a key functional group that is often involved in crucial interactions with the biological target, such as forming salt bridges or hydrogen bonds with basic residues in the active site. Derivatization of this group is a common strategy in medicinal chemistry to modulate these interactions, improve pharmacokinetic properties, or reduce potential liabilities.

Common derivatization strategies include the formation of esters, amides, and other carboxylic acid bioisosteres. Esters, for instance, can act as prodrugs, which are inactive until they are hydrolyzed in vivo to release the active carboxylic acid. This can improve oral bioavailability. Amide derivatives can introduce new hydrogen bonding opportunities and alter the molecule's polarity and solubility.

The choice of the ester or amide substituent is critical. A small methyl ester will have different properties compared to a bulkier tert-butyl ester. Similarly, a simple primary amide will differ from a secondary or tertiary amide, or an amide formed with a more complex amine. The exploration of a variety of these derivatives is necessary to identify the optimal modification.

This table outlines some common derivatizations of the carboxylic acid and their potential consequences.

| Derivative | Rationale | Potential Impact on Target Interaction and Properties |

| Methyl Ester | Prodrug approach to increase cell permeability. | Inactive until hydrolyzed; may improve oral absorption. |

| Ethylamide | Introduce hydrogen bond donor/acceptor capabilities. | Can form new interactions with the target, potentially increasing affinity. |

| Tetrazole | Bioisosteric replacement to mimic the acidic proton. | May offer improved metabolic stability and similar binding interactions. |

| Hydroxamic Acid | To chelate metal ions in the active site. | Can lead to a significant increase in potency if a metalloenzyme is the target. |

Computational Approaches to Structure-Activity Analysis (e.g., QSAR modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of a series of compounds. QSAR models establish a mathematical relationship between the chemical structures of a set of molecules and their observed biological activities.

For 3-cyclobutoxyisonicotinic acid derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each synthesized analog. These descriptors can be categorized into several types, including:

Electronic descriptors: (e.g., partial charges, dipole moment) which quantify the electronic properties of the molecule.

Steric descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) which measure the lipophilicity of the compound.

Topological descriptors: which are derived from the 2D representation of the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates a combination of these descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

For example, a QSAR model might reveal that a high positive charge on a particular atom and a specific range of logP values are crucial for high activity. This information would be invaluable for designing the next generation of 3-cyclobutoxyisonicotinic acid derivatives.

Future Directions and Emerging Research Avenues in 3 Cyclobutoxyisonicotinic Acid Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design

| Aspect | Traditional Synthetic Design | AI-Powered Synthetic Design |

|---|---|---|

| Approach | Relies on chemist's experience, intuition, and literature precedence. chemcopilot.com | Data-driven, utilizing algorithms trained on millions of reactions. chemcopilot.com |

| Route Identification | Often identifies well-established, known pathways. | Can propose novel and non-intuitive synthetic routes. chemcopilot.com |

| Efficiency | Labor-intensive and time-consuming process. osu.edu | Rapid generation of multiple potential routes in minutes. biopharmatrend.com |

| Optimization | Route optimization is a separate, often lengthy, experimental process. | Considers factors like cost, yield, and sustainability from the outset. chemcopilot.com |

| Bias | Susceptible to individual chemist's bias and knowledge limitations. chemcopilot.com | Objective analysis based on comprehensive reaction data. |

Exploration of Novel Catalytic Methods for Selective Functionalization

The pyridine (B92270) ring of 3-Cyclobutoxyisonicotinic acid is a key structural motif that offers multiple sites for functionalization. While classical methods exist, there is a growing demand for more efficient and site-selective techniques to create a diverse library of derivatives. acs.org Modern catalysis offers a powerful toolkit to meet this challenge, with transition-metal catalysis, in particular, providing unprecedented control over C–H bond functionalization. nih.govnih.gov

Recent advances have demonstrated the ability to selectively target specific positions (C2, C3, C4) on the pyridine ring, a task that is challenging due to the electronic nature of the heterocycle. nih.govsnnu.edu.cn For 3-Cyclobutoxyisonicotinic acid, this means that novel substituents could be introduced at the C2, C5, or C6 positions. Methodologies using catalysts based on iridium, rhodium, palladium, and nickel are being developed to direct reactions to these previously difficult-to-access sites. nih.govbeilstein-journals.org These reactions can be guided by directing groups or by the inherent electronic and steric properties of the substrate and catalyst. snnu.edu.cn

Moreover, photoredox catalysis, which uses visible light to drive chemical reactions, is emerging as a mild and environmentally friendly approach for pyridine functionalization. acs.org This technique can generate radical species under gentle conditions, enabling the installation of a wide range of functional groups. acs.org The application of high-throughput experimentation (HTE) can further accelerate the discovery of optimal catalysts and reaction conditions, allowing for the rapid screening of numerous metal-ligand combinations. acs.orgacs.orgdigitellinc.com

Table 2: Emerging Catalytic Strategies for Pyridine Ring Functionalization

| Catalytic Strategy | Description | Potential Application for 3-Cyclobutoxyisonicotinic Acid | Key Metals/Catalysts |

|---|---|---|---|

| Directed C-H Borylation | Uses a directing group to install a boron moiety at a specific C-H bond, which can then be further functionalized. | Selective functionalization at the C5 position. | Iridium (Ir). snnu.edu.cn |

| Lewis Acid Co-catalysis | A Lewis acid coordinates to the pyridine nitrogen, altering the electronic properties to favor functionalization at a specific site. nih.gov | Enhancing selectivity for C-H alkylation or arylation at C5 or C6. | Nickel (Ni)/Aluminum (Al). nih.govbeilstein-journals.org |

| Photoredox Catalysis | Visible light and a photocatalyst generate reactive radical intermediates for C-H functionalization under mild conditions. acs.org | Installation of alkyl, acyl, or carbamoyl (B1232498) groups at various positions. | Organic dyes (e.g., Quinolinone), Iridium (Ir), Ruthenium (Ru). acs.org |

| Heterobimetallic Catalysis | Utilizes two different metals that work cooperatively to achieve high selectivity and reactivity. | Selective ortho-C-H monoalkylation. beilstein-journals.org | Rhodium (Rh)/Aluminum (Al). beilstein-journals.org |

Application of Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

To fully optimize the synthesis and functionalization of 3-Cyclobutoxyisonicotinic acid, a deep understanding of the reaction dynamics is essential. Advanced characterization techniques, particularly those that allow for real-time, in-situ monitoring, are becoming indispensable tools for gaining mechanistic insights and ensuring process control. spectroscopyonline.comyoutube.com

Spectroscopic methods such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed using specialized probes that monitor the reaction mixture directly as the transformation occurs. spectroscopyonline.comresearchgate.netmdpi.com This allows researchers to track the consumption of reactants, the formation of products, and the appearance of transient intermediates in real time. rsc.orgfrontiersin.org Such data is invaluable for developing accurate kinetic models, identifying reaction bottlenecks, and determining the precise endpoint of a reaction, thereby preventing the formation of impurities and maximizing yield. spectroscopyonline.com

For more detailed structural analysis, techniques like X-ray absorption spectroscopy (XAS) can provide information about the electronic structure and coordination environment of metal catalysts during the reaction. mdpi.com Combining these in-situ spectroscopic techniques with traditional offline methods like gas chromatography (GC) and mass spectrometry (MS) provides a comprehensive picture of the reaction, from the molecular level to the bulk composition. mdpi.comstrath.ac.uk This multi-faceted analytical approach is crucial for developing robust and reproducible synthetic protocols for 3-Cyclobutoxyisonicotinic acid and its derivatives. abo.fi

Table 3: Advanced Techniques for Reaction Monitoring

| Technique | Type of Information Provided | Advantages for Monitoring Synthesis |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Real-time changes in vibrational modes of functional groups. researchgate.netfrontiersin.org | Non-invasive, provides kinetic data, identifies key reaction species and intermediates. spectroscopyonline.comrsc.org |

| In-situ NMR Spectroscopy | Detailed structural information and quantification of species in the reaction mixture. mdpi.com | Highly specific for structure elucidation, allows for tracking of isomeric purity. |

| Mass Spectrometry (MS) | Identification of components by mass-to-charge ratio. | High sensitivity for detecting reactants, products, and byproducts. strath.ac.uk |

| X-ray Absorption Spectroscopy (XAS) | Electronic state and local coordination environment of catalyst atoms. mdpi.com | Provides mechanistic insights into catalytic cycles by observing the catalyst's active state. mdpi.com |

| Gas/Liquid Chromatography (GC/LC) | Separation and quantification of components in a mixture (typically offline). mdpi.com | Provides accurate quantification for yield and purity assessment, serves as a validation for in-situ methods. spectroscopyonline.com |

Sustainable Chemistry Approaches in the Production and Application of 3-Cyclobutoxyisonicotinic Acid

The pharmaceutical and chemical industries are increasingly adopting the principles of green chemistry to minimize their environmental impact. mdpi.cominstituteofsustainabilitystudies.com The synthesis of 3-Cyclobutoxyisonicotinic acid presents numerous opportunities to implement more sustainable practices, from the choice of starting materials to the final purification steps. nih.govncfinternational.it

A key focus is the reduction of waste by improving atom economy, which involves designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. instituteofsustainabilitystudies.com This can be achieved by favoring catalytic reactions over those that use stoichiometric reagents. ncfinternational.it The use of safer, greener solvents is another critical aspect. Replacing hazardous solvents with alternatives like water, ethanol, or supercritical fluids can significantly reduce the environmental footprint of the manufacturing process. mdpi.comresearchgate.net

Furthermore, exploring the use of renewable feedstocks is a major goal of sustainable chemistry. researchgate.net For 3-Cyclobutoxyisonicotinic acid, this could involve developing biocatalytic or chemo-catalytic routes to the pyridine core or the cyclobutanol (B46151) precursor from biomass-derived sources. rsc.orgresearchgate.netnih.gov Biocatalysis, which uses enzymes to perform chemical transformations, offers high selectivity under mild conditions, often in aqueous media, presenting a highly sustainable alternative to traditional organic synthesis. mdpi.comresearchgate.net By integrating these green chemistry principles throughout the lifecycle of the compound, its production can become more economically and environmentally sustainable. nih.gov

Table 4: Application of Green Chemistry Principles to 3-Cyclobutoxyisonicotinic Acid Synthesis

| Green Chemistry Principle | Description | Specific Application Example |

|---|---|---|

| Prevent Waste | Design syntheses to prevent waste rather than treating it after it is created. instituteofsustainabilitystudies.com | Develop a one-pot synthesis to reduce separation and purification steps. nih.gov |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com | Utilize catalytic C-H activation instead of pre-functionalized starting materials. |

| Use of Catalysis | Catalytic reagents are superior to stoichiometric reagents. ncfinternational.it | Employing transition metal catalysts for cross-coupling reactions instead of stoichiometric organometallic reagents. |

| Safer Solvents and Auxiliaries | Minimize or avoid the use of hazardous solvents. instituteofsustainabilitystudies.com | Replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or water. mdpi.com |

| Use of Renewable Feedstocks | Use raw materials that are renewable rather than depleting. researchgate.net | Developing synthetic routes to the pyridine or cyclobutanol moieties from biomass-derived glycerol (B35011) or other bio-based building blocks. rsc.org |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. ncfinternational.it | Employing photoredox or biocatalytic methods that operate under mild conditions. acs.orgmdpi.com |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 3-cyclobutoxyisonicotinic acid, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodological Answer :

- Step 1 : Start with isonicotinic acid derivatives. Introduce cyclobutoxy groups via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether bond formation) .

- Step 2 : Optimize solvent systems (e.g., THF or DMF) and catalysts (e.g., palladium for cross-coupling). Monitor reaction progress using TLC or HPLC .

- Step 3 : Purify via column chromatography (silica gel, gradient elution) and validate purity (>95%) using NMR and mass spectrometry .

- Safety : Use PPE (gloves, goggles) and ensure proper ventilation due to potential irritants .

Q. Which analytical techniques are critical for characterizing 3-cyclobutoxyisonicotinic acid’s structural and physicochemical properties?

- Methodological Answer :

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for cyclobutyl protons (δ 1.5–2.5 ppm) and carboxylic acid (δ ~12 ppm) .

- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .

- Purity Analysis :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time consistency indicates purity .

Q. How should researchers design in vitro assays to evaluate the biological activity of 3-cyclobutoxyisonicotinic acid?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with structural homology to known isonicotinic acid targets (e.g., bacterial enoyl-ACP reductase) .

- Assay Setup :

- Dose-Response : Test 0.1–100 µM concentrations in triplicate.

- Controls : Include positive (e.g., isoniazid) and vehicle controls (DMSO <1%) .

- Data Interpretation : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for 3-cyclobutoxyisonicotinic acid across different studies?

- Methodological Answer :

- Step 1 : Compare experimental variables (e.g., cell lines, assay pH, solvent systems) to identify confounding factors .

- Step 2 : Replicate studies under standardized conditions (e.g., fixed DMSO concentration, uniform cell passage number) .

- Step 3 : Apply meta-analysis tools to quantify heterogeneity (e.g., I² statistic) and adjust for batch effects .

Q. How can computational modeling predict the binding affinity of 3-cyclobutoxyisonicotinic acid to novel enzymatic targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions. Focus on cyclobutoxy group’s steric effects .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD <2 Å) .

- Validation : Cross-check with experimental IC50 values; discrepancies may suggest solvation effects or conformational flexibility .

Q. What metabolic pathways are hypothesized for 3-cyclobutoxyisonicotinic acid, and how can they be experimentally traced?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat). Monitor phase I metabolites (e.g., hydroxylation) via LC-MS/MS .

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic fate in animal models .

- Enzyme Inhibition : Test CYP450 isoform-specific inhibitors to identify key metabolic enzymes .

Q. How can structure-activity relationship (SAR) studies optimize 3-cyclobutoxyisonicotinic acid’s pharmacological profile?

- Methodological Answer :

- Scaffold Modification : Replace cyclobutoxy with larger rings (e.g., cyclopentyl) to assess steric tolerance .

- Functional Group Analysis : Compare carboxylic acid bioisosteres (e.g., tetrazole) for potency and bioavailability .

- Data Integration : Use multivariate analysis (PCA) to correlate structural changes with activity trends .

Q. What methodologies ensure stability and reproducibility in formulations of 3-cyclobutoxyisonicotinic acid for long-term studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.